molecular formula C7H8N6O2S B4673102 4-methyl-3-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazole

4-methyl-3-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazole

Cat. No. B4673102
M. Wt: 240.25 g/mol
InChI Key: HJHQTMRRZRGYPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-3-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazole, also known as MNPTT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-methyl-3-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazole varies depending on its application. In medicinal chemistry, this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In agriculture, this compound inhibits the growth of weeds and pests by interfering with their metabolic pathways. In material science, this compound acts as a reducing agent and stabilizer for the synthesis of metal nanoparticles.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on its application. In medicinal chemistry, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In agriculture, this compound has been shown to inhibit the growth of weeds and pests. In material science, this compound has been shown to act as a reducing agent and stabilizer for the synthesis of metal nanoparticles.

Advantages and Limitations for Lab Experiments

4-methyl-3-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazole has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, this compound also has some limitations, including its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for the research of 4-methyl-3-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazole. In medicinal chemistry, further studies are needed to investigate the potential of this compound as an anticancer agent. In agriculture, further studies are needed to investigate the potential of this compound as a herbicide and insecticide. In material science, further studies are needed to investigate the potential of this compound as a precursor for the synthesis of metal nanoparticles and as a corrosion inhibitor. Additionally, further studies are needed to investigate the potential toxicity and environmental impact of this compound.

Scientific Research Applications

4-methyl-3-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been studied for its potential antifungal and antibacterial properties.
In agriculture, this compound has been investigated as a potential herbicide and insecticide due to its ability to inhibit the growth of weeds and pests. This compound has also been studied for its potential use as a plant growth regulator.
In material science, this compound has been investigated as a potential precursor for the synthesis of metal nanoparticles. This compound has also been studied for its potential use as a corrosion inhibitor.

properties

IUPAC Name

4-methyl-3-[(4-nitropyrazol-1-yl)methylsulfanyl]-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6O2S/c1-11-4-8-10-7(11)16-5-12-3-6(2-9-12)13(14)15/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHQTMRRZRGYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methyl-3-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazole
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